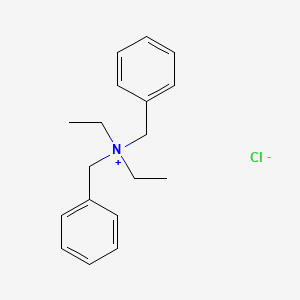

Dibenzyl(diethyl)azanium;chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5197-88-6 |

|---|---|

Molecular Formula |

C18H24ClN |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

dibenzyl(diethyl)azanium;chloride |

InChI |

InChI=1S/C18H24N.ClH/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

VSCYLSLFZOEXPK-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

An Overview of Quaternary Ammonium Compounds Qacs in Advanced Chemical Sciences

Quaternary ammonium (B1175870) compounds (QACs) are a versatile class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. mdpi.comwikipedia.org This permanent positive charge is a defining feature, making them cationic surfactants and imparting properties that are exploited in a wide range of chemical applications. mdpi.com

In the field of advanced chemical sciences, QACs are particularly significant for their role as phase-transfer catalysts. mdpi.comwikipedia.org In this capacity, they facilitate reactions between substances that are in different, immiscible phases (such as an organic and an aqueous layer) by transporting one reactant across the phase boundary to react with the other. This capability is crucial in various organic synthesis processes.

Furthermore, QACs are utilized as surfactants, disinfectants, and antistatic agents in numerous industrial and consumer products. mdpi.comwikipedia.org Their molecular structure, which combines a hydrophilic charged "head" (the nitrogen center) and hydrophobic "tails" (the organic groups), allows them to modify surface properties and disrupt the cell membranes of various microorganisms. youtube.com This antimicrobial activity makes them effective against a broad spectrum of bacteria, fungi, and enveloped viruses. mdpi.comwikipedia.org The adaptability of their structure allows for the synthesis of QACs with tailored properties for specific applications in materials science, organic chemistry, and beyond. youtube.com

Structural Characteristics of the Dibenzyl Diethyl Azanium Cationic Species

The cationic component of Dibenzyl(diethyl)azanium chloride is the dibenzyl(diethyl)azanium ion. Its structure is defined by a central nitrogen atom that is covalently bonded to four distinct organic substituents: two benzyl (B1604629) groups and two ethyl groups.

The key structural features are:

Quaternary Nitrogen: The nitrogen atom is in a quaternary state, meaning it has formed four covalent bonds, which results in a permanent positive charge. wikipedia.org

Substituents: The nitrogen is attached to two benzyl groups (-CH₂C₆H₅) and two ethyl groups (-CH₂CH₃). The benzyl groups are composed of an aromatic phenyl ring linked to a methylene (B1212753) bridge, while the ethyl groups are simple alkyl chains.

Tetrahedral Geometry: The four organic groups are arranged around the central nitrogen atom in a tetrahedral geometry.

Combined Properties: The presence of both aromatic (benzyl) and aliphatic (ethyl) groups imparts a combination of properties. The benzyl groups contribute steric bulk and the potential for non-covalent interactions, such as pi-stacking, while the ethyl groups provide flexibility.

Table 1: Structural Details of the Dibenzyl(diethyl)azanium Cation

| Feature | Description |

| Central Atom | Nitrogen (N) |

| Substituents | 2 x Benzyl groups (-CH₂C₆H₅) 2 x Ethyl groups (-C₂H₅) |

| Charge | Permanent +1 |

| Molecular Geometry | Tetrahedral |

Research Significance and Potential Academic Value of Dibenzyl Diethyl Azanium Chloride

Quaternization Reactions for Onium Salt Formation

Quaternization is a fundamental process for the formation of quaternary ammonium salts, involving the alkylation of a tertiary amine. wikipedia.org This reaction is key to creating the stable cationic structure of dibenzyl(diethyl)azanium chloride.

Reaction Pathways via Tertiary Amine Alkylation

The synthesis of dibenzyl(diethyl)azanium chloride can be achieved through the alkylation of a tertiary amine. In this reaction, a tertiary amine acts as a nucleophile, attacking an alkyl halide, which leads to the formation of a quaternary ammonium salt. wikipedia.org This process is also known as the Menshutkin reaction. wikipedia.org

One common pathway involves the reaction of N,N-diethylbenzylamine with benzyl chloride. In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion and forming the dibenzyl(diethyl)azanium cation.

Alternatively, the reaction can proceed via the alkylation of N,N-dibenzylethylamine with ethyl chloride. While theoretically possible, this route may be less common due to the potential for side reactions and the handling of gaseous ethyl chloride. The choice of the tertiary amine and the alkylating agent is crucial for optimizing the reaction yield and purity of the final product.

The reaction is typically carried out in a suitable solvent, and the reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize the formation of byproducts. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). sld.cu

Exploration of Benzyl Halide Reactants in Quaternization

Benzyl halides, particularly benzyl chloride and benzyl bromide, are frequently used as reactants in quaternization reactions to synthesize quaternary ammonium salts. jcu.czresearchgate.net The reactivity of the benzyl halide plays a significant role in the efficiency of the synthesis of dibenzyl(diethyl)azanium chloride.

Benzyl chloride is a commonly employed reagent due to its commercial availability and appropriate reactivity. google.com For instance, the reaction of N,N-dimethyldodecylamine with 4-vinylbenzyl chloride is a known synthetic route for a similar quaternary ammonium salt. researchgate.net In the synthesis of benzalkonium chlorides, which are structurally related to the target compound, benzyl chloride is reacted with various long-chain alkyldimethylamines. researchgate.net

The choice between different benzyl halides, such as benzyl chloride versus benzyl bromide, can influence the reaction rate. Benzyl bromide is generally a more reactive alkylating agent than benzyl chloride, which can lead to faster reaction times but may also increase the likelihood of side reactions. The selection of the halide is often a trade-off between reactivity and selectivity, as well as economic considerations.

Phase-Transfer Catalyzed Synthesis Approaches

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. alfachemic.comlittleflowercollege.edu.in This methodology is particularly useful for the synthesis of quaternary ammonium salts like dibenzyl(diethyl)azanium chloride. littleflowercollege.edu.in

Mechanistic Considerations in Biphasic Systems for Salt Formation

In a biphasic system for the synthesis of dibenzyl(diethyl)azanium chloride, the tertiary amine (e.g., N,N-diethylbenzylamine) is typically dissolved in an organic solvent, while the alkylating agent (e.g., benzyl chloride) might be in the same or a different phase. The core principle of PTC is the use of a phase-transfer catalyst, often a quaternary ammonium salt itself, to transport a reactant from one phase to another where the reaction can occur. alfachemic.comacs.org

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

The choice of the phase-transfer catalyst is critical for the efficiency and selectivity of the synthesis. Commonly used phase-transfer catalysts include quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium chloride, and benzyltriethylammonium chloride (TEBA). alfachemic.com The structure of the catalyst, particularly the nature of the alkyl or aryl groups attached to the nitrogen atom, influences its solubility in both phases and its ability to transfer the reactant. littleflowercollege.edu.in

Bis-quaternary ammonium salts have been shown to be more effective than mono-quaternary salts in certain PTC reactions, especially those involving the transfer of divalent anions. acs.org The efficiency of the catalytic system is also dependent on other factors such as the choice of organic solvent, the concentration of the reactants and the catalyst, the stirring speed, and the reaction temperature. Optimizing these parameters can lead to higher yields and selectivity, making PTC an attractive method for the industrial production of quaternary ammonium salts. google.com

Solvent-Mediated Synthesis and Unintended Formation Pathways

The solvent plays a crucial role in the synthesis of dibenzyl(diethyl)azanium chloride, not only by dissolving the reactants but also by influencing the reaction rate and mechanism. In some cases, the solvent can even participate in the reaction, leading to unintended products.

Various solvents have been employed for the synthesis of quaternary ammonium salts, including acetone (B3395972), chloroform, dimethylformamide, water, ethanol, and butanone. researchgate.net The choice of solvent can affect the solubility of reactants and products, the reaction rate, and the ease of product purification. For example, using butanone as a solvent has been reported to simplify the purification process, often requiring only a single recrystallization. researchgate.net

Unintended formation of dibenzyl(diethyl)azanium chloride or related structures can occur as a side reaction in other processes. For instance, in the N-alkylation of amines with alcohols catalyzed by metal complexes, overalkylation can lead to the formation of quaternary ammonium salts if the reaction conditions are not carefully controlled. acs.orgnih.gov Similarly, the reaction of aniline (B41778) with benzyl chloride can produce not only benzylaniline but also dibenzylaniline, and potentially further quaternization products if an excess of benzyl chloride is used. orgsyn.org Therefore, a thorough understanding of the reaction mechanism and careful control of stoichiometry and reaction conditions are essential to ensure the desired product is obtained with high purity.

Data Tables

Table 1: Reactants and Products in the Synthesis of Dibenzyl(diethyl)azanium chloride and Related Compounds

| Compound Name | Role in Synthesis |

| Dibenzyl(diethyl)azanium chloride | Target Product |

| N,N-Diethylbenzylamine | Tertiary Amine Reactant |

| Benzyl chloride | Alkylating Agent |

| N,N-Dibenzylethylamine | Tertiary Amine Reactant |

| Ethyl chloride | Alkylating Agent |

| Benzyl bromide | Alternative Alkylating Agent |

| N,N-Dimethyldodecylamine | Tertiary Amine Reactant |

| 4-Vinylbenzyl chloride | Alkylating Agent |

| Aniline | Primary Amine Reactant |

| Benzylaniline | Intermediate Product |

| Dibenzylaniline | Side Product |

Table 2: Solvents and Catalysts in Quaternary Ammonium Salt Synthesis

| Compound Name | Type |

| Acetone | Solvent |

| Chloroform | Solvent |

| Dimethylformamide | Solvent |

| Water | Solvent |

| Ethanol | Solvent |

| Butanone | Solvent |

| Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalyst |

| Tetrabutylammonium chloride | Phase-Transfer Catalyst |

| Benzyltriethylammonium chloride (TEBA) | Phase-Transfer Catalyst |

Investigation of Solvent-Dependent Reaction Outcomes

The synthesis of Dibenzyl(diethyl)azanium chloride, a quaternary ammonium salt, is typically achieved through the Menschutkin reaction. This reaction involves the nucleophilic substitution of a benzyl halide, such as benzyl chloride, by diethylamine (B46881). The choice of solvent is a critical parameter that significantly influences the reaction rate and the distribution of products.

The quaternization of amines is highly sensitive to solvent effects. rsc.orgscispace.comresearchgate.netresearchgate.net Polar solvents are known to stabilize the charged transition state of the SN2 reaction, thereby increasing the reaction rate. nih.gov For the synthesis of quaternary ammonium salts, a variety of solvents can be considered, with their dielectric constants playing a significant role.

Table 1: Influence of Solvent Polarity on the Synthesis of Quaternary Ammonium Salts

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate | Product Distribution |

|---|---|---|---|

| Methanol | 32.7 | High | Favors quaternization |

| Acetonitrile (B52724) | 37.5 | High | Favors quaternization |

| Acetone | 20.7 | Moderate | Mixture of products |

| Chloroform | 4.81 | Low | Slower reaction, may favor lower alkylation states |

This table presents generalized findings on the effect of solvent polarity on the quaternization of amines. The relative reaction rates and product distributions are illustrative and can vary based on specific reaction conditions.

Research has shown that for similar alkylation reactions, polar aprotic solvents like acetonitrile and acetone can effectively stabilize the reaction intermediates. rsc.org Protic solvents, such as methanol, are also suitable and have been found to be effective for the quaternization of tertiary amines. rsc.org The use of less polar solvents, like chloroform, may be dictated by the need to control reactivity or to facilitate product precipitation, which can simplify purification. nih.gov

Analysis of Byproduct Formation and Reaction Control

A significant challenge in the synthesis of Dibenzyl(diethyl)azanium chloride is the potential for the formation of a mixture of products. The initial reaction between diethylamine and benzyl chloride forms the tertiary amine, N,N-diethylbenzylamine. This tertiary amine can then compete with the starting diethylamine to react with another molecule of benzyl chloride, leading to the desired quaternary ammonium salt.

However, the reactivity of the intermediate amines can lead to a complex product mixture. The alkylation of amines often results in a mixture of primary, secondary, tertiary, and quaternary ammonium salts because the product amine can be more nucleophilic than the starting amine. masterorganicchemistry.com This "runaway" reaction is a common issue in amine alkylation. masterorganicchemistry.com

To control the reaction and maximize the yield of the desired quaternary ammonium salt, several strategies can be employed:

Stoichiometry Control: Using a molar excess of the alkylating agent (benzyl chloride) can drive the reaction towards the formation of the quaternary ammonium salt.

Reaction Temperature: Careful control of the reaction temperature can help to manage the relative rates of the competing alkylation reactions.

Choice of Base: In some synthetic routes, an external base is used to neutralize the hydrogen chloride formed during the reaction. The choice of base can influence the reaction pathway. google.com

The primary byproducts in the synthesis of Dibenzyl(diethyl)azanium chloride are expected to be the hydrochloride salt of diethylamine and N,N-diethylbenzylamine. The presence of these impurities can complicate the purification process and affect the properties of the final product.

Advanced Purification and Isolation Techniques

The purification of Dibenzyl(diethyl)azanium chloride is essential to remove unreacted starting materials, byproducts, and solvent residues. The ionic nature of this compound dictates the choice of purification methods.

Methodologies for Impurity Removal

Several techniques can be employed to remove impurities from the crude reaction mixture:

Precipitation: The addition of a less polar solvent, or "anti-solvent," such as diethyl ether or hexane, can induce the precipitation of the ionic quaternary ammonium salt, leaving the less polar impurities in solution. nih.gov This is a common and effective initial purification step.

Washing: The precipitated solid can be washed with a suitable solvent to remove adsorbed impurities. The choice of washing solvent is critical to ensure that the desired product is not significantly soluble in it.

Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases. Ion-pair extraction is a specific technique that can be applied to isolate quaternary ammonium cations. acs.org

Ammonium Sulfate (B86663) Precipitation: While more commonly used for proteins, "salting out" with agents like ammonium sulfate can be used to precipitate organic salts from aqueous solutions. technologynetworks.com

Role as a Phase-Transfer Catalyst (PTC)

Specific Catalytic Applications in Organic Synthesis

Quaternary ammonium salts like dibenzyl(diethyl)azanium chloride are widely employed as catalysts in organic synthesis due to their efficiency, mild reaction conditions, and often environmentally benign character. iosrjournals.org Their versatility allows for their use in a broad spectrum of reactions, enhancing selectivity and yield. iosrjournals.org

Dibenzyl(diethyl)azanium chloride is particularly effective as a phase-transfer catalyst in alkylation and benzylation reactions. In these processes, the quaternary ammonium cation pairs with an anionic nucleophile in the aqueous phase, forming an ion pair that is soluble in the organic phase. This allows the nucleophile to react with an organic substrate, such as an alkyl or benzyl halide.

For instance, in the benzylation of adenine (B156593), a reaction of significant biological interest, the use of a phase-transfer catalyst can influence the regioselectivity of the reaction. researchgate.net While specific studies detailing the use of dibenzyl(diethyl)azanium chloride in this exact reaction are not prevalent, the general mechanism of phase-transfer catalyzed alkylation is well-established. The catalyst facilitates the transfer of the deprotonated adenine anion from the aqueous or solid phase to the organic phase containing the benzylating agent.

The efficiency of such PTCs is often compared, with compounds like benzyltriethylammonium chloride and didecyldimethylammonium chloride being noted for their effectiveness in various alkylation reactions. sciencemadness.org The choice of catalyst can be crucial and is often determined by the specific reactants and reaction conditions.

| Reaction Type | Substrate | Reagent | Role of Dibenzyl(diethyl)azanium chloride | Typical Reaction Condition |

|---|---|---|---|---|

| Alkylation | Phenols, Amines, Thiols | Alkyl Halides | Transfers nucleophile from aqueous to organic phase | Biphasic system (e.g., water/toluene), room temperature to mild heating |

| Benzylation | Adenine, Alcohols | Benzyl Chloride | Facilitates reaction between the nucleophile and benzyl chloride | Biphasic system, often with a base to deprotonate the substrate |

While direct research on dibenzyl(diethyl)azanium chloride in epoxidation is limited, the application of other quaternary ammonium compounds in such processes suggests its potential. In epoxidation reactions, QACs can act as phase-transfer catalysts for the transfer of an oxidizing agent, such as hydrogen peroxide or a peroxy acid, from the aqueous phase to the organic phase containing the alkene.

The general mechanism involves the formation of a QAC-peroxide ion pair, which is a potent oxidizing species in the organic phase. This approach is often used for the epoxidation of various alkenes and has been shown to be effective under mild conditions. The structure of the QAC, including the nature of the alkyl or benzyl groups attached to the nitrogen atom, can influence the efficiency and selectivity of the epoxidation.

The development of chiral quaternary ammonium salt catalysts has opened new avenues in asymmetric synthesis. researchgate.net By incorporating chirality into the catalyst structure, it is possible to induce enantioselectivity in a variety of chemical transformations. Chiral analogues of dibenzyl(diethyl)azanium chloride, where one or more of the achiral groups are replaced with chiral moieties, can be synthesized and employed as asymmetric phase-transfer catalysts.

These chiral catalysts have been successfully used in reactions such as asymmetric alkylations, Michael additions, and aldol (B89426) reactions, leading to the formation of enantioenriched products. nih.govmdpi.com For example, chiral biphenols have been used to catalyze asymmetric Petasis reactions, a multicomponent condensation, to produce chiral α-amino acids. nih.gov Similarly, chiral benzimidazole (B57391) derivatives have been utilized as organocatalysts in enantioselective α-amination reactions. researchgate.net The design of the chiral catalyst is crucial, with the steric and electronic properties of the chiral groups playing a key role in determining the degree of enantioselectivity. researchgate.net The development of such catalysts is an active area of research, with the goal of achieving high yields and enantiomeric excesses for a wide range of substrates. nih.govugent.be

Kinetic and Thermodynamic Aspects of Catalysis

Understanding the kinetics and thermodynamics of a catalyzed reaction is fundamental to optimizing reaction conditions and elucidating the reaction mechanism.

The rate of a phase-transfer catalyzed reaction is influenced by several factors, including the concentrations of the reactants and the catalyst, the temperature, and the efficiency of mixing between the two phases. Kinetic studies of such reactions often involve monitoring the disappearance of a reactant or the appearance of a product over time.

For instance, in the benzylation of adenine, real-time ¹H NMR spectroscopy can be used to determine the rate constants. researchgate.net A kinetic model for liquid-liquid phase-transfer catalysis typically considers the equilibrium of the catalyst and active catalyst species at the interface, as well as the contributions of both the uncatalyzed and the PTC-enhanced reactions. researchgate.net The reaction rate can be limited by the rate of diffusion of the ion pair across the phase boundary or by the intrinsic rate of the chemical reaction in the organic phase. In some cases, the reaction rate may be influenced by the mixing speed, indicating that the process is diffusion-controlled. utwente.nl

| Factor | Influence on Reaction Rate | Method of Study |

|---|---|---|

| Catalyst Concentration | Generally, the rate increases with catalyst concentration up to a certain point. | Varying catalyst loading and measuring initial rates. |

| Substrate Concentration | Rate is typically dependent on the concentration of the substrate in the organic phase. | Monitoring substrate disappearance over time using techniques like GC or NMR. researchgate.netutwente.nl |

| Temperature | Rate increases with temperature, following the Arrhenius equation. | Conducting the reaction at different temperatures to determine activation energy. researchgate.net |

| Stirring Speed | Increased stirring can enhance the rate if the reaction is mass-transfer limited. | Varying the stirring speed and observing the effect on the reaction rate. |

The role of a catalyst is to provide an alternative reaction pathway with a lower activation energy (Ea) compared to the uncatalyzed reaction. The energetic profile of a phase-transfer catalyzed reaction can be elucidated through a combination of experimental kinetic data and computational modeling.

The enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) provide further insight into the transition state. A more ordered transition state will have a more negative ΔS‡. In some cases, a compensation effect between enthalpy and entropy of activation is observed, where a more favorable enthalpy is offset by a less favorable entropy. researchgate.net Understanding these thermodynamic parameters is crucial for designing more efficient catalytic systems.

Theoretical and Computational Studies on Dibenzyl Diethyl Azanium Chloride

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For Dibenzyl(diethyl)azanium chloride, these investigations would focus on the Dibenzyl(diethyl)azanium cation, treating the chloride as a counter-ion.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of the Dibenzyl(diethyl)azanium cation is central to its reactivity and interactions. Key aspects of its electronic nature, such as the distribution of electron density and the nature of its frontier molecular orbitals (FMOs), can be predicted through quantum chemical calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that are crucial for understanding chemical reactivity. libretexts.org For a quaternary ammonium (B1175870) cation like Dibenzyl(diethyl)azanium, the HOMO is expected to be localized on the benzyl (B1604629) groups, specifically the π-orbitals of the aromatic rings. The LUMO, on the other hand, is anticipated to be distributed around the positively charged nitrogen atom and the adjacent carbon atoms of the benzyl and ethyl groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap suggests higher stability.

Charge distribution analysis, typically performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. As expected, the nitrogen atom would bear a significant positive charge, though this charge is delocalized to the surrounding alkyl and benzyl substituents. The hydrogen atoms of the ethyl and benzyl groups would carry small positive charges, while the carbon atoms would exhibit varying partial charges depending on their bonding environment. This charge distribution is critical for understanding electrostatic interactions with other molecules and surfaces.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties for the Dibenzyl(diethyl)azanium Cation (Analogous Data)

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | ~ -7.0 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.0 to 0.0 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 to 7.0 eV | Indicates chemical reactivity and stability. |

| HOMO Localization | Phenyl rings of the benzyl groups | Site of potential electrophilic attack. |

| LUMO Localization | Around the quaternary nitrogen and adjacent carbons | Site of potential nucleophilic attack. |

Note: The values in this table are illustrative and based on typical findings for similar quaternary ammonium cations.

Spectroscopic Parameter Prediction (NMR, IR, UV)

Computational methods can predict spectroscopic data, which can then be used to interpret experimental spectra or to provide data for compounds that have not been synthesized or isolated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For the Dibenzyl(diethyl)azanium cation, the protons on the benzyl groups would show characteristic shifts in the aromatic region of the ¹H NMR spectrum. The methylene (B1212753) protons of the benzyl and ethyl groups, as well as the methyl protons of the ethyl groups, would have distinct chemical shifts. The lack of an N-H bond makes direct detection of the quaternary ammonium group by ¹H NMR challenging, but long-range couplings can sometimes be observed. nih.gov

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. For the Dibenzyl(diethyl)azanium cation, characteristic peaks would be expected for the C-H stretching and bending vibrations of the aromatic rings and the alkyl chains. Vibrations associated with the C-N bonds would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. The Dibenzyl(diethyl)azanium cation is expected to show absorption bands in the UV region, corresponding to π → π* transitions within the benzyl groups.

Stability and Conformational Analysis of the Cation

The Dibenzyl(diethyl)azanium cation can adopt various conformations due to the rotational freedom around its single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. These studies are typically performed by systematically rotating key dihedral angles and calculating the corresponding energy.

For the Dibenzyl(diethyl)azanium cation, the key rotations would be around the N-C bonds of the benzyl and ethyl groups, as well as the C-C bond of the ethyl groups. The relative orientation of the two benzyl groups is of particular interest. They can adopt conformations where they are staggered or eclipsed relative to each other. The most stable conformer will be the one that minimizes steric hindrance between the bulky benzyl and ethyl groups. ethz.ch The energy differences between various conformers are often small, suggesting that the cation is likely to be flexible at room temperature. ethz.ch

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules and complex processes.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving the Dibenzyl(diethyl)azanium cation, such as its synthesis via the quaternization of dibenzylethylamine with benzyl chloride, or its degradation pathways, DFT can be used to model the step-by-step process. For instance, in a nucleophilic substitution reaction, DFT can elucidate whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1-like) mechanism. researchgate.net The calculated reaction energy profiles can provide insights into the feasibility and selectivity of different reaction pathways. researchgate.net

Adsorption Behavior and Surface Interactions (Analogous to Related QACs)

The interaction of QACs with surfaces is fundamental to many of their applications, such as their use as surfactants, corrosion inhibitors, and antimicrobial agents. DFT can be employed to model the adsorption of the Dibenzyl(diethyl)azanium cation onto various surfaces, such as metals, metal oxides, or polymers.

Studies on analogous QACs, like alkyl dimethyl benzyl ammonium chloride, have shown that adsorption is often driven by a combination of electrostatic interactions between the positively charged nitrogen center and a negatively charged surface, as well as hydrophobic interactions between the nonpolar alkyl and benzyl groups and the surface. researchgate.neteeer.org DFT calculations can determine the most stable adsorption geometries and calculate the adsorption energy, which indicates the strength of the interaction. bohrium.combibliotekanauki.pl These calculations can also reveal the nature of the bonding between the cation and the surface, including the extent of charge transfer. bohrium.com For example, on a silica (B1680970) surface, the adsorption would likely involve hydrogen bonding between the surface silanol (B1196071) groups and the π-system of the benzyl rings, in addition to electrostatic attraction. bibliotekanauki.plresearchgate.net

Table 2: Predicted Adsorption Characteristics of Dibenzyl(diethyl)azanium Cation on a Model Surface (Based on Analogous QACs)

| Adsorption Parameter | Predicted Characteristic | Driving Force |

| Adsorption Energy | Exothermic (e.g., -20 to -50 kcal/mol) | Favorable interaction with the surface. |

| Adsorption Geometry | Parallel or tilted orientation of benzyl groups to the surface | Maximizes van der Waals and π-surface interactions. |

| Primary Interaction | Electrostatic attraction | Between the cationic head and a negatively charged or polarized surface. |

| Secondary Interaction | Hydrophobic and van der Waals forces | Between the benzyl and ethyl groups and the surface. |

| Charge Transfer | Minimal to moderate | From the cation to the surface or vice versa, depending on the surface. |

Note: This table presents hypothetical data based on DFT studies of similar quaternary ammonium compounds.

Intermolecular Interaction Analysis (e.g., QTAIM, ESP, RDG)

Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Electrostatic Potential (ESP) mapping, and the Reduced Density Gradient (RDG) are powerful tools for elucidating the nature and strength of non-covalent interactions that govern the structure and properties of molecular systems. For a quaternary ammonium salt like Dibenzyl(diethyl)azanium chloride, these analyses would reveal a complex network of interactions.

Quantum Theory of Atoms in Molecules (QTAIM): A QTAIM analysis of Dibenzyl(diethyl)azanium chloride would identify bond critical points (BCPs) and characterize the interactions between the cation, the chloride anion, and surrounding solvent molecules. The electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are key indicators of interaction strength and type. In related quaternary ammonium salts, studies have shown that interactions are not purely ionic but involve significant contributions from weaker non-covalent interactions. mdpi.comorientjchem.org For instance, C-H···Cl hydrogen bonds between the benzyl and ethyl groups of the cation and the chloride anion would be expected. These interactions, while weaker than classical hydrogen bonds, collectively contribute to the stability of the crystal lattice or ion pairs in solution.

Electrostatic Potential (ESP): The ESP map of the Dibenzyl(diethyl)azanium cation would show a positive potential localized around the nitrogen atom and extending towards the attached alkyl and benzyl groups. The benzyl groups, with their aromatic rings, would exhibit regions of negative potential above and below the plane of the ring, susceptible to π-stacking interactions. The chloride anion, in turn, would be attracted to the regions of highest positive potential on the cation. This electrostatic guidance is fundamental to the formation of ion pairs and larger aggregates.

A representative table of expected QTAIM parameters for the key intermolecular interactions in a solvated Dibenzyl(diethyl)azanium chloride system is presented below, based on findings for analogous compounds.

Table 1: Predicted QTAIM Parameters for Intermolecular Interactions in Dibenzyl(diethyl)azanium Chloride

| Interacting Atoms | Type of Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

|---|---|---|---|

| N⁺···Cl⁻ | Ionic Interaction | 0.05 - 0.10 | > 0 |

| C-H···Cl⁻ | Hydrogen Bond | 0.01 - 0.03 | > 0 |

| C-H···π | Hydrogen Bond | 0.005 - 0.015 | > 0 |

| π···π | Stacking Interaction | 0.005 - 0.01 | < 0 |

Note: These values are illustrative and based on computational studies of similar quaternary ammonium salts.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules in solution, providing insights into processes that occur over time, such as solvation, ion-pairing, and self-assembly.

MD simulations of Dibenzyl(diethyl)azanium chloride in various solvents would elucidate the structure of the solvation shell around the cation and anion. In aqueous solutions, water molecules would be expected to form a structured cage around the charged headgroup of the cation, participating in hydrogen bonding with the chloride anion. The hydrophobic benzyl and ethyl groups would influence the local water structure, promoting hydrophobic hydration.

Due to its amphiphilic nature, with a charged hydrophilic head and bulky hydrophobic groups, Dibenzyl(diethyl)azanium chloride is expected to exhibit self-assembly in solution to form supramolecular structures such as micelles or vesicles. MD simulations are a powerful tool to investigate the dynamics of this process.

Starting from a random distribution of ions in a simulation box, MD can track the spontaneous aggregation of the cations. The hydrophobic interactions between the benzyl and ethyl groups would be the primary driving force for this assembly, leading to the sequestration of these groups from the aqueous environment. The chloride counterions would associate with the positively charged headgroups at the surface of the aggregates. Analysis of the simulation trajectories can provide detailed information on the size, shape, and stability of these aggregates, as well as the dynamics of individual molecules entering and leaving the assemblies. Studies on similar quaternary ammonium surfactants have shown that the length and nature of the alkyl chains have a profound impact on the critical micelle concentration and the morphology of the resulting aggregates. nih.govrsc.org

A representative data table summarizing typical parameters and potential findings from a molecular dynamics simulation of Dibenzyl(diethyl)azanium chloride in water is provided below.

Table 2: Representative Parameters and Observables from a Molecular Dynamics Simulation of Dibenzyl(diethyl)azanium Chloride in Water

| Simulation Parameter / Observable | Typical Value / Finding | Significance |

|---|---|---|

| Simulation Time | 100 - 500 ns | Allows for observation of aggregation phenomena. |

| Force Field | CHARMM, AMBER, or similar | Defines the potential energy function for the system. |

| Radial Distribution Function (N⁺-Cl⁻) | Peak at ~3-4 Å | Indicates the most probable distance between the cation and anion, revealing the extent of ion pairing. |

| Radial Distribution Function (N⁺-Water Oxygen) | Peak at ~4-5 Å | Characterizes the hydration shell around the cationic headgroup. |

| Aggregate Size | Dependent on concentration | Simulations can predict the number of molecules per micelle. |

| Order Parameters of Alkyl/Benzyl Chains | Varies from core to surface of aggregate | Indicates the degree of conformational order within the supramolecular assembly. |

Note: These parameters are illustrative and based on MD simulations of analogous quaternary ammonium surfactants.

Advanced Characterization and Spectroscopic Analysis of Dibenzyl Diethyl Azanium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For Dibenzyl(diethyl)azanium chloride, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its covalent framework and are instrumental in assessing sample purity.

The ¹H NMR spectrum of Dibenzyl(diethyl)azanium chloride is expected to show distinct signals for each type of proton in the molecule. The positive charge on the nitrogen atom causes adjacent protons to be deshielded, shifting their resonances downfield. Based on data from analogous structures like benzyltriethylammonium chloride and dibenzyldimethylammonium (B84762) chloride, the predicted chemical shifts can be summarized. chemicalbook.comresearchgate.net

The spectrum would be characterized by three main regions corresponding to the aromatic, benzylic, and ethyl protons. The integration of these signals would correspond to a 10:4:10 proton ratio, confirming the molecular structure. Purity can be assessed by the absence of extraneous peaks that cannot be attributed to the compound or the deuterated solvent used for analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for Dibenzyl(diethyl)azanium chloride

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H ₅) | 7.3 - 7.6 | Multiplet (m) | 10H |

| Benzylic (-CH ₂-Ph) | ~4.5 - 4.8 | Singlet (s) | 4H |

| Ethyl (-CH ₂-CH₃) | ~3.2 - 3.5 | Quartet (q) | 4H |

| Ethyl (-CH₂-CH ₃) | ~1.3 - 1.6 | Triplet (t) | 6H |

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. Due to the symmetry of the compound, a simplified spectrum is expected. There will be distinct signals for the two carbons of the ethyl groups, the single benzylic carbon, and the four unique carbons of the equivalent benzyl (B1604629) groups (ipso, ortho, meta, and para). The chemical shifts are influenced by proximity to the electron-withdrawing quaternary nitrogen. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Dibenzyl(diethyl)azanium chloride

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | ~132 - 134 |

| Aromatic (ortho/meta-C) | ~128 - 131 |

| Aromatic (para-C) | ~126 - 128 |

| Benzylic (-C H₂-Ph) | ~65 - 68 |

| Ethyl (-C H₂-CH₃) | ~55 - 58 |

| Ethyl (-CH₂-C H₃) | ~7 - 9 |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) can be employed to investigate through-space correlations between protons that are in close proximity, typically within 5 Å. For Dibenzyl(diethyl)azanium chloride, a NOESY experiment would be expected to show cross-peaks between the protons of the ethyl groups and the protons of the benzyl groups. chemicalbook.com Specifically, correlations between the ethyl methylene (B1212753) protons (-CH ₂-CH₃) and the benzylic protons (-CH ₂-Ph), as well as the ortho-protons of the aromatic ring, would confirm the spatial arrangement of these groups around the central nitrogen atom. Furthermore, in the solid state or in concentrated solutions, intermolecular NOE correlations could provide evidence of molecular packing or aggregation.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the nature of chemical bonds and intermolecular forces.

The IR and Raman spectra of Dibenzyl(diethyl)azanium chloride are expected to display characteristic bands that confirm the presence of its constituent functional groups. The spectra of similar quaternary ammonium (B1175870) salts, such as benzalkonium chloride, provide a basis for these assignments. nist.gov

Key expected vibrational modes include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹ for the methylene and methyl groups.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H bending: Vibrations for the CH₂ and CH₃ groups in the 1470-1370 cm⁻¹ range.

Aromatic C-H out-of-plane bending: Strong absorptions in the 900-690 cm⁻¹ region, which are characteristic of the monosubstituted benzene (B151609) rings of the benzyl groups. A strong band around 740-690 cm⁻¹ is particularly indicative of the benzyl moiety.

Table 3: Predicted Vibrational Spectroscopy Bands for Dibenzyl(diethyl)azanium chloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group |

| Aliphatic C-H Stretch | 3000 - 2850 | Functional Group |

| Aromatic C=C Stretch | 1605, 1585, 1500, 1455 | Fingerprint |

| Aliphatic C-H Bend | 1470 - 1370 | Fingerprint |

| Aromatic C-H Out-of-Plane Bend | 770 - 690 | Fingerprint |

While the quaternary nitrogen of Dibenzyl(diethyl)azanium chloride lacks protons and cannot act as a traditional hydrogen bond donor, the solid-state structure is stabilized by other significant intermolecular forces. The primary interaction is the electrostatic attraction between the positively charged azanium cation and the chloride anion.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and structure of quaternary ammonium compounds (QACs) like Dibenzyl(diethyl)azanium chloride. Due to their permanent positive charge, these compounds exhibit unique behavior during ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), is employed for the precise determination of the elemental composition of Dibenzyl(diethyl)azanium chloride. acs.org This technique provides accurate mass measurements with errors typically below 5 ppm, allowing for confident identification. acs.org For QACs, quantification is performed using the [M]⁺ quasi-molecular ion. acs.org

A key feature in the HRMS analysis of QACs is their characteristically high positive mass defects. nih.gov This property allows for the effective discrimination of this class of compounds from other molecules in complex mixtures. nih.gov The accurate mass measurements of the molecular ion and its corresponding heavy isotope peaks (M+1, M+2) are uniquely heavy compared to other potential elemental formulas, providing strong evidence for identification. nih.gov Collision-induced dissociation (CID) of the parent ion yields fragment ions that also possess these characteristic high mass defects, further aiding in structural confirmation. nih.gov

Table 1: Illustrative HRMS Data for a Representative Dialkyldimethylammonium Compound (DADMAC C8:C10)

| Ion Description | Theoretical Mass (m/z) | Measured Accurate Mass (m/z) | Mass Error (mDa) |

| Molecular Ion [M]⁺ | 284.3312 | 284.3333 | +2.1 |

| M+1 Isotope | 285.3345 | 285.3363 | +1.8 |

| M+2 Isotope | 286.3379 | 286.3398 | +1.9 |

| Fragment Ion 1 | 158.1899 | 158.1918 | +1.9 |

| Fragment Ion 2 | 186.2216 | 186.2219 | +0.3 |

This table is based on data for a related QAC to illustrate the principles of accurate mass determination. Source: nih.gov

Electrospray Ionization (ESI) is the preferred ionization technique for charged species like quaternary amines. oup.com A distinguishing characteristic of QACs in ESI-MS is their tendency to form a molecular ion with a mass-to-charge ratio of m/z, rather than a protonated molecule [M+H]⁺, which is common for many other organic compounds. oup.comresearchgate.net The base peak observed in the full-scan mass spectrum corresponds to the cationic portion of the molecule, in this case, the Dibenzyl(diethyl)azanium ion. oup.com

Under ESI conditions, QACs can also form stable noncovalent adducts with anions present in the solution, such as trifluoroacetate (B77799) (TFA⁻), chloride (Cl⁻), or bisulfate (HSO₄⁻). nih.gov These adducts can be observed in the positive-ion ESI-MS analysis and may even remain stable during tandem mass spectrometry (MS/MS) experiments, leading to the formation of unique fragment ions. nih.gov This behavior must be considered when interpreting the mass spectra of these compounds. researchgate.net

Table 2: Expected Ions for Dibenzyl(diethyl)azanium Chloride in ESI-MS

| Ion Description | Formula | Expected m/z |

| Molecular Cation | [C₁₈H₂₄N]⁺ | 254.19 |

| Adduct with Chloride | [C₁₈H₂₄N...Cl] | 289.15 |

Note: The formation and observation of adducts can be dependent on instrumental conditions and sample preparation.

X-ray Diffraction Studies

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

While the specific crystal structure of Dibenzyl(diethyl)azanium chloride is not publicly available, analysis of the closely related compound N,N′-dibenzylethylenediammonium dichloride provides significant insight into the expected solid-state conformation. nih.gov In this analogue, the compound was found to crystallize in the monoclinic P2₁/n space group. nih.gov

The molecule exhibits an all-trans geometry in its central carbon-nitrogen backbone, with torsion angles approaching 180°. nih.gov It is common for such simple salts to present challenges in obtaining single crystals suitable for diffraction, often yielding highly twinned, thin plates. nih.gov The structure is primarily defined by the ionic interaction between the ammonium cations and the chloride anions, supplemented by a network of hydrogen bonds.

Table 3: Representative Crystallographic Data for an Analogous Dibenzylammonium Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z (Molecules per unit cell) | 4 |

| Key Torsion Angle (N—C—C—N) | ~179.5° |

| Key Feature | All-trans geometry of the central chain |

Data based on the structure of N,N′-dibenzylethylenediammonium dichloride. Source: nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution between neighboring molecules to identify key contacts that stabilize the crystal packing. imist.ma For an ammonium chloride salt like Dibenzyl(diethyl)azanium chloride, the analysis would involve generating a 3D Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. imist.ma

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Ammonium Salts

| Contact Type | Percentage Contribution (%) |

| H···H | 45 - 70 |

| C···H / H···C | 19 - 23 |

| Cl···H / H···Cl | 8 - 21 |

| N···H / H···N | ~5 |

Ranges are compiled from representative analyses of related organic ammonium chloride structures. Sources: nih.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of Dibenzyl(diethyl)azanium chloride is primarily dictated by its chromophores, which are the two benzyl groups. sielc.comresearchgate.net

The absorption is due to π→π* electronic transitions within the aromatic phenyl rings. Based on data from analogous compounds like benzylamine (B48309) and other benzylammonium salts, Dibenzyl(diethyl)azanium chloride is expected to exhibit characteristic absorption maxima in the ultraviolet region. sielc.comresearchgate.net Typically, two main absorption bands are observed for the benzyl moiety. sielc.com As the compound is a colorless salt, it is not expected to have any significant absorption in the visible region of the spectrum (400–800 nm). researchgate.net The exact position of the absorption maxima can be influenced by the solvent used for the analysis. icrc.ac.ir

Table 5: Expected UV-Vis Absorption Maxima for Dibenzyl(diethyl)azanium Chloride

| Transition Type | Chromophore | Expected Absorption Maxima (λmax) |

| π→π | Phenyl Ring | ~206 nm |

| π→π | Phenyl Ring | ~256 nm |

Data based on the characteristic absorption of benzylammonium compounds. Source: sielc.comresearchgate.net

Electronic Transitions and Dimerization Phenomena in Solution

The study of electronic transitions in molecules like dibenzyl(diethyl)azanium chloride, which contains chromophoric benzyl groups, is crucial for understanding its interaction with light and its behavior in different solvent environments. While specific research on the electronic transitions of dibenzyl(diethyl)azanium chloride is not extensively documented, valuable insights can be drawn from the analysis of closely related quaternary ammonium compounds, such as benzalkonium chloride (BAC). BAC is a mixture of alkyl dimethyl benzyl ammonium chlorides and serves as a pertinent analogue due to the shared benzylammonium moiety.

UV-Visible spectrophotometry of benzalkonium chloride reveals characteristic absorption maxima in the ultraviolet region. nih.govbohrium.com These absorptions are attributed to the electronic transitions within the benzene rings of the benzyl groups. The typical UV absorption spectrum for BAC in aqueous solutions shows distinct peaks at approximately 257 nm, 262 nm, and 268 nm. nih.gov These multiple absorption bands are characteristic of the fine vibrational structure associated with the π → π* transitions of the phenyl chromophore.

The following table summarizes the UV absorption data for benzalkonium chloride, which can be considered indicative of the expected electronic transitions for dibenzyl(diethyl)azanium chloride:

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~257 nm | π → π | Phenyl group |

| ~262 nm | π → π | Phenyl group |

| ~268 nm | π → π* | Phenyl group |

In addition to electronic transitions, quaternary ammonium salts with hydrophobic moieties, such as the benzyl and diethyl groups in dibenzyl(diethyl)azanium chloride, are known to exhibit self-aggregation and dimerization in aqueous solutions. This phenomenon is driven by the hydrophobic effect, where the nonpolar parts of the molecules tend to associate to minimize their contact with water. While specific studies on the dimerization of dibenzyl(diethyl)azanium chloride are limited, the general behavior of cationic surfactants provides a strong basis for understanding this process.

The formation of dimers and larger aggregates (micelles) is a concentration-dependent process. At low concentrations, the compound exists as individual ions. As the concentration increases, it can reach a point where dimer formation becomes significant, which can then lead to the formation of larger aggregates at the critical micelle concentration (CMC). The aggregation behavior of various cationic surfactants has been studied, revealing that the structure of the hydrophobic and hydrophilic parts of the molecule plays a key role in the nature of the aggregates formed. nih.govresearchgate.net The presence of two bulky benzyl groups in dibenzyl(diethyl)azanium chloride would likely influence the geometry and stability of the resulting dimers or aggregates.

Applications in Materials Science and Engineering

Templating Agents in Nanomaterial Synthesis

As a templating agent, Dibenzyl(diethyl)azanium;chloride plays a crucial role in directing the formation of complex nanostructures. Its cationic nature and specific geometry guide the assembly of inorganic and organic precursors into well-defined frameworks.

Role in Directed Assembly of Inorganic and Organic Frameworks

The presence of this compound during the synthesis of materials such as zeolites and metal-organic frameworks (MOFs) can lead to the formation of specific crystalline structures. The compound's dibenzyl and diethyl groups create a specific volume and charge distribution that inorganic or organic building blocks arrange themselves around. This templating effect is critical in achieving desired framework topologies, which in turn dictate the material's properties.

Influence on Pore Size and Morphology in Porous Materials

The size and shape of the this compound cation directly influence the pore size and morphology of the resulting porous materials. By acting as a space-filler during the crystallization process, it dictates the dimensions of the void spaces that are left behind after its removal, typically through calcination. The flexibility of the ethyl groups and the bulkiness of the benzyl (B1604629) groups allow for a range of pore architectures to be targeted.

| Templating Agent Property | Influence on Porous Material |

| Cation Size | Directly correlates with the resulting pore diameter. |

| Molecular Geometry | Affects the shape and interconnectivity of the pores. |

| Concentration | Can impact the crystallinity and overall porosity of the material. |

Components in Functional Materials

Beyond its role as a temporary template, this compound can be permanently incorporated into materials to impart specific functionalities.

Incorporation into Polymeric Systems

When integrated into polymer matrices, this compound can modify the mechanical, thermal, and electrical properties of the resulting composite material. Its presence can enhance the polymer's ionic conductivity or act as a phase transfer catalyst within the polymer structure.

Development of Ion-Conducting Materials

The ionic nature of this compound makes it a candidate for developing solid-state electrolytes and ion-exchange membranes. The mobility of the chloride anion, facilitated by the quaternary ammonium (B1175870) cation within a polymer or ceramic matrix, is key to achieving efficient ion conduction.

| Material System | Role of this compound | Resulting Property |

| Polymer Composites | Additive/Filler | Enhanced thermal stability |

| Solid-State Electrolytes | Ionic Component | Increased ionic conductivity |

| Ion-Exchange Membranes | Fixed Cationic Sites | Selective anion transport |

Interfacial Phenomena and Surface Modification

The surfactant-like properties of this compound, stemming from its amphiphilic structure with both hydrophobic benzyl groups and a hydrophilic cationic head, make it effective in modifying the surfaces of various materials. This can be utilized to improve compatibility between different phases in a composite material or to control the wetting behavior of a surface. Research has shown that similar quaternary ammonium compounds, such as alkyl-dimethyl-benzyl-ammonium chloride, exhibit significant adsorption onto surfaces like cotton, indicating the potential for this compound in surface modification applications. The interaction is primarily driven by surface interactions between the material and the surfactant molecules.

Adsorption at Interfaces and Surface Energy Effects

The fundamental behavior of Dibenzyl(diethyl)azanium; chloride in materials science is dictated by its nature as a cationic surfactant. This structure results in a strong tendency to adsorb at interfaces, such as solid-liquid and liquid-air boundaries, which in turn modifies the interfacial and surface energies.

The adsorption mechanism is driven by the distinct properties of its molecular components. The positively charged quaternary ammonium headgroup is hydrophilic and seeks interaction with polar surfaces or media, while the benzyl and ethyl groups constitute a nonpolar, hydrophobic tail. When introduced into an aqueous system containing a solid material, molecules of Dibenzyl(diethyl)azanium; chloride will migrate to the solid-liquid interface.

Organic inhibitors, including QACs, protect metallic substrates by forming an adsorbed layer that can block the access of water molecules and other corrosive elements to the surface. ohio.edu The effectiveness of this inhibition is dependent on the ability of the inhibitor and surface system to form a cohesive and continuous layer, where the polar functional headgroups and intermolecular interactions play a crucial role. ohio.edu

Interaction with the surface can occur via two primary mechanisms:

Physisorption: This involves electrostatic interactions between the positively charged nitrogen cation and a negatively charged surface (a common state for many materials, including metals and cellulosic fibers, in a neutral or alkaline aqueous environment). Van der Waals forces between the hydrophobic tails also contribute to the stability of the adsorbed layer. mdpi.com

Chemisorption: This involves stronger forces, such as the formation of coordinate bonds between the electron-rich aromatic rings of the benzyl groups and vacant d-orbitals of a metallic substrate. ohio.edu

This adsorption process directly affects the surface energy and wettability of the substrate. mdpi.com By forming a densely packed layer with the hydrophobic tails oriented away from the surface, the compound creates a new, low-energy surface that repels water. mdpi.com This change from a hydrophilic to a hydrophobic character is measurable through contact angle analysis, where an increase in the water contact angle indicates successful adsorption and surface energy reduction. mdpi.com

Research on structurally similar compounds, such as alkyl-dimethyl-benzyl-ammonium chloride (ADBAC), has detailed the factors influencing this adsorption.

Factors Influencing Adsorption of QACs at Interfaces

| Factor | Effect on Adsorption | Rationale |

|---|---|---|

| pH | Adsorption is reduced in acidic solutions and increased in alkaline solutions. researchgate.net | In acidic conditions, an excess of H+ ions can compete with the QAC cations for active sites on the surface. Conversely, in alkaline conditions, the surface often carries a greater negative charge, enhancing electrostatic attraction. researchgate.net |

| Temperature | Increased temperature generally reduces the amount of physisorption. researchgate.net | Physisorption is typically an exothermic process. According to Le Chatelier's principle, increasing the temperature shifts the equilibrium away from adsorption. researchgate.net |

| Electrolyte Concentration | Increasing the concentration of salts in the solution can reduce QAC adsorption. researchgate.net | Added salt ions can "screen" the electrostatic attraction between the QAC cation and the charged surface, thereby reducing the driving force for adsorption. researchgate.net |

| Inhibitor Concentration | Adsorption increases with inhibitor concentration up to a critical point. ohio.edu | A higher concentration provides more molecules to cover the surface until it reaches a saturation level, often corresponding to the formation of a complete monolayer. ohio.edu |

This table is generated based on findings from studies on related quaternary ammonium compounds. ohio.eduresearchgate.net

Applications in Corrosion Inhibition (Drawing on Related QACs)

The strong adsorptive properties of QACs make them highly effective corrosion inhibitors, a primary application in materials engineering. alfa-chemistry.com They are widely used to protect ferrous metals in aggressive environments, such as those encountered in the oil and gas, chemical, and manufacturing industries. alfa-chemistry.com The mechanism of corrosion inhibition by Dibenzyl(diethyl)azanium; chloride is analogous to that of other QACs and is a direct consequence of the surface adsorption described previously.

When a metal is in contact with a corrosive medium, such as an acidic solution, anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions occur on its surface. QACs inhibit corrosion by interfering with these processes. The positively charged headgroup of the Dibenzyl(diethyl)azanium; chloride molecule adsorbs onto the cathodic sites of the metal surface, which are typically negatively charged. alfa-chemistry.com The bulky benzyl and ethyl groups then form a compact, hydrophobic barrier film. mdpi.comalfa-chemistry.com

This protective film provides a dual function:

Barrier Effect: It physically blocks the metal surface from contact with corrosive agents like water, hydrogen ions (H+), and chloride ions (Cl-). alfa-chemistry.comampp.org

Repulsive Effect: The non-polar, organic nature of the film creates a hydrophobic layer that repels water, further preventing the electrochemical reactions that constitute corrosion. mdpi.com

The effectiveness of a QAC as a corrosion inhibitor is influenced by its molecular structure. The presence of aromatic benzyl groups in Dibenzyl(diethyl)azanium; chloride can enhance inhibition efficiency through pi-electron interactions with the metal surface, leading to stronger adsorption compared to purely aliphatic QACs.

Numerous studies on related QACs have demonstrated high inhibition efficiencies in various corrosive media.

Reported Corrosion Inhibition Efficiencies of Various QACs

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Quaternium-22 (Q-22) | C-steel | 5 M HCl | >99% | nih.gov |

| N-benzyl pyridinium (B92312) chloride | Q235 steel | Not specified | High | acs.org |

| Tetradecyl trimethyl ammonium bromide | Q235 steel | Not specified | High | acs.org |

| Imidazoline quaternary ammonium salt | Q235 steel | Not specified | High | acs.org |

| Cationic surfactants with Schiff base group | C-steel | 3.5% NaCl + 0.5 M HCl | 95% | nih.gov |

This table presents findings from research on various quaternary ammonium compounds to illustrate their general effectiveness as corrosion inhibitors. nih.govacs.org

Based on these established principles and the performance of structurally similar compounds, Dibenzyl(diethyl)azanium; chloride is expected to function as an effective, mixed-type corrosion inhibitor, meaning it suppresses both anodic and cathodic reactions by forming a stable, adsorptive film on the metal surface.

Supramolecular Chemistry and Molecular Recognition

Mechanically Interlocked Molecules (MIMs)

Further research would be required to be published on Dibenzyl(diethyl)azanium;chloride for the content of this article to be generated as requested.

Potential as Building Blocks for Rotaxanes and Catenanes

The formation of rotaxanes and catenanes, which are mechanically interlocked molecular architectures, relies on the principles of molecular recognition and templated synthesis. A common strategy involves the threading of a linear molecular "guest" through a macrocyclic "host," followed by the addition of bulky "stoppers" to the ends of the guest to prevent dethreading, thus forming a rotaxane. Catenanes, which consist of two or more interlocked rings, are often synthesized using similar templating interactions.

In the context of ammonium-based systems, secondary ammonium (B1175870) salts, particularly dibenzylammonium (DBA⁺) derivatives, have proven to be effective guests for crown ether macrocycles. The key interaction driving the formation of the initial pseudorotaxane complex is the hydrogen bonding between the acidic protons of the ammonium center and the oxygen atoms of the crown ether.

However, research has predominantly focused on dibenzyldimethylammonium (B84762) salts and other related secondary ammonium cations. These studies have provided valuable insights into the structural and electronic requirements for efficient host-guest complexation and subsequent rotaxane formation. For instance, the size of the crown ether cavity and the nature of the substituents on the ammonium guest have been shown to significantly influence the stability of the resulting complex.

Despite the established utility of the dibenzylammonium motif, specific experimental data, such as association constants, spectroscopic characterization (NMR, Mass Spectrometry), or crystallographic structures for host-guest complexes involving This compound , are not documented in the current body of scientific literature. Consequently, no detailed research findings or data tables can be provided for its specific role in the synthesis of rotaxanes and catenanes. The potential of this compound in this field remains speculative and would require dedicated experimental investigation.

Degradation Pathways and Environmental Chemical Fate Academic Perspective

Oxidative Degradation Mechanisms

Oxidative processes are a primary route for the breakdown of QACs in the environment. These reactions involve highly reactive species that can attack the organic moieties of the Dibenzyl(diethyl)azanium cation.

Hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals are powerful, non-selective oxidants that play a crucial role in the degradation of organic pollutants in aquatic environments. Studies on benzylic-type QACs have shown their susceptibility to radical attack. nih.gov The reaction of these radicals with the dibenzyl-substituted compound is expected to proceed rapidly.

The degradation process is initiated by the abstraction of a hydrogen atom from the benzyl (B1604629) or ethyl groups, or by the addition of the radical to the aromatic ring. This leads to the formation of organic radicals that can undergo further reactions, including oxidation and fragmentation. nih.gov For instance, the oxidation of the benzyl group can lead to the formation of benzaldehyde (B42025) and subsequently benzoic acid. researchgate.netnih.gov The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the rate of degradation, with electron-donating groups generally promoting radical-induced degradation. nih.gov

Table 1: Reactivity of QACs with Oxidizing Radicals

| Radical Species | Reactivity with Electron-Rich QACs | Reactivity with Electron-Poor QACs |

| Hydroxyl Radical (•OH) | High | Moderate |

| Sulfate Radical (SO₄•⁻) | High | Moderate |

| Superoxide Radical (O₂•⁻) | Low | Low |

This table is a generalized representation based on findings for various benzylic-type QACs. nih.gov

Direct photolysis of QACs in sunlight is generally considered a slow process. However, indirect photolysis, mediated by photosensitizing substances present in natural waters (like humic acids), can contribute to their degradation. acs.org UV irradiation can induce the transformation of QACs. nih.gov For benzyl-containing QACs, UV exposure can lead to the cleavage of the C-N bond. mdpi.com The phototransformation can result in the formation of various by-products, including hydroxylated derivatives. nih.gov

Cleavage of Key Chemical Bonds

The structural integrity of Dibenzyl(diethyl)azanium;chloride relies on the strength of its covalent bonds. Specific bond scissions are key steps in its ultimate degradation.

The cleavage of the benzyl-nitrogen bond is a significant degradation pathway for benzyl-containing QACs. mdpi.comrsc.orgresearchgate.net This scission can be initiated by various mechanisms, including microbial action and electrochemical oxidation. researchgate.netnih.govmdpi.com For instance, the biodegradation of benzalkonium chlorides (BACs) often begins with the cleavage of the Calkyl-N bond, followed by debenzylation. industrialchemicals.gov.aunih.gov This process would lead to the formation of dibenzylamine (B1670424) and diethylamine (B46881) from Dibenzyl(diethyl)azanium.

While this compound contains ethyl groups instead of methyl groups, the processes of dealkylation and hydroxylation observed in other QACs are relevant. nih.govrsc.orgosti.gov Microbial degradation pathways for QACs often involve the sequential removal of alkyl groups (demethylation or de-ethylation) from the nitrogen atom. researchgate.netnih.gov This is typically an oxidative process catalyzed by monooxygenase enzymes. researchgate.net Hydroxylation of the alkyl chains or the aromatic rings can also occur, leading to intermediates that are more susceptible to further degradation. rsc.org For example, the hydroxylation of a methyl group creates an unstable intermediate that decomposes, releasing formaldehyde. nih.gov A similar process could be envisioned for the ethyl groups of this compound.

Table 2: Common Degradation Products from Analogous QACs

| Initial Compound | Degradation Process | Key Intermediates/Products |

| Benzalkonium Chloride (BAC) | Biodegradation | Benzyldimethylamine, Benzylamine (B48309), Benzaldehyde, Benzoic Acid |

| Didecyldimethylammonium Chloride (DDAC) | Biodegradation | Decyldimethylamine, Dimethylamine, Decanal, Decanoic Acid |

| Stachydrine (a quaternary ammonium) | Oxidative Demethylation | Monomethylated proline, Formaldehyde |

This table illustrates degradation products observed for structurally related QACs, suggesting potential pathways for this compound. researchgate.netnih.govnih.govnih.gov

Influence of Environmental Factors on Chemical Stability

The stability and degradation rate of this compound in the environment are not solely dependent on its chemical properties but are also significantly influenced by various environmental factors.

Sorption: Due to their positive charge, QACs like this compound have a strong tendency to sorb to negatively charged particles such as soil, sediment, and sludge. acs.orgindustrialchemicals.gov.auorst.edu This sorption can reduce their bioavailability and thus slow down their biodegradation. acs.org

Oxygen Availability: Aerobic conditions are generally more favorable for the biodegradation of QACs. nih.govbohrium.com Under anaerobic conditions, as found in some sediments and during anaerobic digestion in wastewater treatment plants, the degradation of QACs is significantly slower. nih.govorst.edu

pH: The pH of the surrounding medium can influence the activity of microbial populations responsible for biodegradation and can also affect the speciation of other chemicals that might interact with the QAC.

Temperature: As with most biological and chemical reactions, temperature affects the rate of degradation, with higher temperatures generally leading to faster breakdown, up to a certain point.

Presence of Other Substances: The presence of other organic matter and surfactants can impact the degradation of QACs. For instance, anionic surfactants can form complexes with cationic QACs, which may alter their bioavailability and degradation. bohrium.com

pH Effects on Degradation Kinetics

This inherent stability implies that pH is unlikely to be a primary driver of abiotic degradation (e.g., hydrolysis) under typical environmental conditions (pH 4-9). The degradation of related QACs is more significantly influenced by biotic processes (biodegradation) or advanced oxidation processes rather than pH-mediated hydrolysis. Any influence of pH would likely be indirect, by affecting the activity of microbial populations responsible for biodegradation.

Impact of Organic Matter and Inorganic Ions

The interaction with organic matter and the presence of various inorganic ions in the environment can significantly influence the fate and transport of this compound.

Impact of Organic Matter

The cationic nature of the dibenzyl(diethyl)azanium ion promotes strong adsorption to negatively charged surfaces, which are abundant in the environment. industrialchemicals.gov.au Natural organic matter (NOM), such as humic and fulvic acids found in soil and water, provides numerous binding sites. This strong sorption to soil, sediment, and wastewater biosolids is a key factor in its environmental distribution. industrialchemicals.gov.aunih.gov While this process can reduce the concentration of the compound in the water column, it also leads to its accumulation in solids, where it may persist.

Interestingly, the presence of some organic materials might enhance the removal of related compounds from water. A study on denatonium (B1200031) benzoate (B1203000) found that the presence of potassium hydrogen phthalate, an organic acid, increased the adsorption capacity of activated carbon. udayton.edu This suggests that complexation or other bonding mechanisms with organic matter can play a crucial role in the compound's fate. udayton.edu

Table 1: Influence of Organic Matter on Environmental Fate of this compound (Inferred from Related Compounds)

| Parameter | Observed/Expected Effect | Mechanism | Reference |

|---|---|---|---|

| Natural Organic Matter (e.g., Humic Acid) | Strong adsorption, leading to accumulation in soil and sediment. | Electrostatic attraction between the cation and negatively charged sites on NOM. | nih.gov, industrialchemicals.gov.au |

| Wastewater Biosolids | High degree of partitioning from water to sludge. | Sorption to organic-rich solid materials in wastewater. | nih.gov |

| Specific Organic Acids (e.g., Potassium Hydrogen Phthalate) | May increase removal from water via adsorption onto surfaces like activated carbon. | Complexation or other bonding mechanisms enhancing sorption. | udayton.edu |

Impact of Inorganic Ions

Inorganic ions, commonly found in water, can affect degradation pathways, particularly in advanced oxidation processes (AOPs) which are sometimes used for water treatment. While this compound is resistant to natural degradation, its fate in treatment systems can be influenced by these ions. Anions such as chloride (Cl⁻), bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), and sulfate (SO₄²⁻) can act as scavengers of the highly reactive radicals (e.g., hydroxyl and sulfate radicals) that drive AOPs. mdpi.commdpi.com This "quenching" effect can inhibit the degradation of the target pollutant by competing for the oxidizing agents. mdpi.comresearchgate.net Therefore, the efficiency of potential remediation technologies for water contaminated with this compound would be highly dependent on the water matrix.

Table 2: Potential Impact of Common Inorganic Ions on the Degradation of this compound in Engineered Systems (e.g., AOPs)

| Ion | Chemical Formula | Potential Impact on Degradation | Mechanism of Action | Reference |

|---|---|---|---|---|

| Bicarbonate | HCO₃⁻ | Inhibitory | Scavenges hydroxyl and sulfate radicals, reducing oxidation efficiency. | mdpi.com, researchgate.net, mdpi.com |

| Carbonate | CO₃²⁻ | Inhibitory | Acts as a scavenger for reactive radical species. | mdpi.com, researchgate.net |

| Chloride | Cl⁻ | Inhibitory | Can react with radicals to form less reactive radical species. | mdpi.com, mdpi.com |

| Sulfate | SO₄²⁻ | Negligible to minor inhibition | Less significant scavenging effect compared to other anions. | mdpi.com, mdpi.com |